2-(Azetidin-3-yl)-5-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-5-chlorobenzoic acid is a compound that features a unique combination of an azetidine ring and a chlorobenzoic acid moiety Azetidine is a four-membered nitrogen-containing heterocycle, while chlorobenzoic acid is a derivative of benzoic acid with a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-chlorobenzoic acid typically involves the formation of the azetidine ring followed by its attachment to the chlorobenzoic acid moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction efficiently forms functionalized azetidines, although it has some inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the formation of the azetidine ring followed by its functionalization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5-chlorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the benzoic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of azetidine N-oxides, while substitution of the chlorine atom can yield various substituted benzoic acids.
Scientific Research Applications
2-(Azetidin-3-yl)-5-chlorobenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-chlorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azetidine ring and chlorobenzoic acid moiety can interact with different biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity.
Azetidine-3-carboxylic acid: An analogue of β-proline, used as a building block in peptide synthesis.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, evaluated for its potency as a GABA-uptake inhibitor.
Uniqueness
2-(Azetidin-3-yl)-5-chlorobenzoic acid is unique due to the presence of both the azetidine ring and the chlorobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-chlorobenzoic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-1-2-8(6-4-12-5-6)9(3-7)10(13)14/h1-3,6,12H,4-5H2,(H,13,14) |
InChI Key |
RCXFZONPOJNWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.